N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide

Description

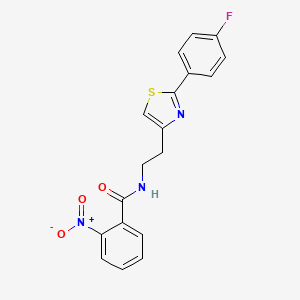

The compound N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide features a thiazole core substituted with a 4-fluorophenyl group at the 2-position and an ethyl linker at the 4-position. The ethyl chain connects to a 2-nitrobenzamide moiety. The nitro group at the benzamide’s 2-position is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence binding interactions.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c19-13-7-5-12(6-8-13)18-21-14(11-26-18)9-10-20-17(23)15-3-1-2-4-16(15)22(24)25/h1-8,11H,9-10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEMYPMVWINRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 4-fluoroaniline with thiourea in the presence of a suitable oxidizing agent, such as iodine.

Alkylation: The resulting thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

Nitration: The final step involves the nitration of the benzamide moiety using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or potassium carbonate in dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Medicine: It is explored for its potential use in treating bacterial and fungal infections.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide involves the inhibition of specific enzymes and proteins. The thiazole ring interacts with the active site of the target enzyme, leading to the inhibition of its activity. This results in the disruption of essential cellular processes, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide ()

- Structural Differences :

- Benzamide substitution: 4-fluoro vs. 2-nitro.

- Thiazole substituent: Phenyl vs. 4-fluorophenyl.

- The phenyl group on the thiazole lacks the fluorine atom, which could decrease metabolic stability compared to the fluorinated analog .

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride ()

- Structural Differences: Core heterocycle: Benzo[d]thiazole vs. thiazole. Substituents: Piperidin-1-ylsulfonyl and dimethylaminoethyl groups.

- The piperidin-1-ylsulfonyl group introduces a bulky, polar substituent, likely improving solubility but reducing membrane permeability .

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()

- Structural Differences: Amide type: Pivalamide (tert-butyl) vs. nitrobenzamide. Substituents: 2,6-difluorobenzylamino vs. 4-fluorophenyl.

- Key Implications :

Physicochemical and Electronic Properties

*Predicted LogP values based on substituent contributions.

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, including insecticidal properties and implications in cancer treatment. This article synthesizes findings from various studies, highlighting its synthesis, biological effects, and structural characteristics.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with nitrobenzamide moieties. The synthesis typically utilizes reagents such as triethylamine and chloroform under controlled conditions to yield the desired product. Characterization techniques like IR, NMR, and MS are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 2-(2-aminothiazol-4-yl)acetate | Room temperature | 85% |

| 2 | 4-dimethylaminopyridine, triethylamine | Cooling to 273 K | 90% |

| 3 | Chloroform wash | Neutral pH adjustment | - |

Insecticidal Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant insecticidal properties. For instance, sulfonamides containing thiazole moieties have shown potent toxicity against the cotton leafworm (Spodoptera littoralis), with lethal concentrations (LC50) ranging from 49.04 to 94.90 ppm. The toxicity index indicates that these compounds can effectively control pest populations, making them potential candidates for agricultural applications .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies indicate that compounds with similar structures can interfere with DNA repair mechanisms, enhancing the efficacy of conventional chemotherapeutics .

Case Studies and Research Findings

- Insecticidal Efficacy : A study focused on the insecticidal effects of thiazole-based compounds revealed that those with nitro substitutions exhibited enhanced activity against Spodoptera littoralis. The research highlighted a correlation between structural modifications and increased potency, suggesting that the presence of a nitro group significantly contributes to biological activity .

- Antitumor Activity : In vitro studies have shown that thiazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to this compound were tested against breast cancer cell lines, demonstrating significant cytotoxicity and potential as lead compounds for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.